Positional Isomerism: Differentiating 1-(3-Pyridyl) from 1-(2-Pyridyl) and 1-(4-Pyridyl) Analogs
The substitution position of the pyridine ring is a primary differentiator. The target compound, 1-(3-Pyridyl)-1-butylamine (CAS 90565-27-8), differs fundamentally from its 2-pyridyl (CAS 90565-26-7) and 4-pyridyl (CAS 1179877-52-1) isomers [1]. The 3-pyridyl isomer positions the amine side chain meta to the ring nitrogen, leading to distinct electronic and steric properties. While specific biological or catalytic data comparing these exact isomers is not publicly available, the significance of pyridine substitution position on metal-binding and receptor interactions is a well-established principle in medicinal and coordination chemistry [1].
| Evidence Dimension | Pyridine Substitution Pattern |
|---|---|
| Target Compound Data | 3-pyridyl (meta) substitution |
| Comparator Or Baseline | 2-pyridyl (ortho, CAS 90565-26-7) and 4-pyridyl (para, CAS 1179877-52-1) isomers |
| Quantified Difference | Structural isomerism; no direct quantitative activity comparison available. |
| Conditions | N/A (Structural comparison) |
Why This Matters
This is critical for procurement, as using an incorrect positional isomer can alter ligand coordination geometry, potentially leading to the failure of a catalytic reaction or a change in the binding mode of a synthesized drug candidate.
- [1] PubChemLite. (n.d.). 1-(3-pyridyl)-1-butylamine. Retrieved from pubchemlite.lcsb.uni.lu View Source
